molecular formula C11H16BrNO B8296145 N-(3-bromopropyl)-3-methoxy-N-methylaniline

N-(3-bromopropyl)-3-methoxy-N-methylaniline

Cat. No.: B8296145
M. Wt: 258.15 g/mol
InChI Key: QDJBSKTVDVDZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromopropyl)-3-methoxy-N-methylaniline is a useful research compound. Its molecular formula is C11H16BrNO and its molecular weight is 258.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-(3-bromopropyl)-3-methoxy-N-methylaniline

InChI

InChI=1S/C11H16BrNO/c1-13(8-4-7-12)10-5-3-6-11(9-10)14-2/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

QDJBSKTVDVDZHX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCBr)C1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methyl-3-methoxyaniline (1.0 g, 7.294 mmol) was dissolved in anhydrous DMF (20 mL), to which 1,3-dibromopropane (1.48 mL, 14.589 mmol), K2CO3 (3.018 g, 21.884 mmol) and 18-crown-6 (0.24 g, 1.458 mmol) were added at room temperature, and reaction mixture stirred at 35° C. for 24 hours. The remaining procedure was followed as described for compound 14 to obtain compound 15. Yield: 0.760 g (75%). 1H NMR (500 MHz, CDCl3): δ 2.16 (tt, 2H, J=6.5, 13.5 Hz, Hc), 2.98 (s, 3H, NCH3, Ha), 3.46-3.54 (m, 4H, Hb and Hd), 3.83 (s, 3H, OMe), 6.32-6.66 (m, 2H, Hg and Hi), 6.38-6.42 (m, 1H, Ha), 7.16-7.21 (m, 1H, Hf); 13C NMR (125 MHz, CDCl3): δ 29.90 (Cc), 31.34 (Cd), 38.65 (Ca), 50.79 (Cb), 55.02 (OCH3), 98.77 (Ci), 101.26 (Ce), 105.31 (Cg), 129.81 (Cf), 150.32 (Cj), 160.72 (Ch). EI-MS: [M+H]+ C11H7BrNO calcd 258.05, obsd 258.04.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
3.018 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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